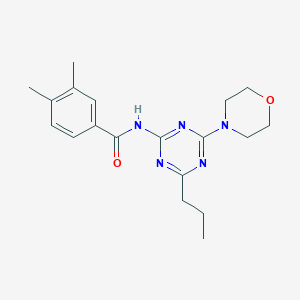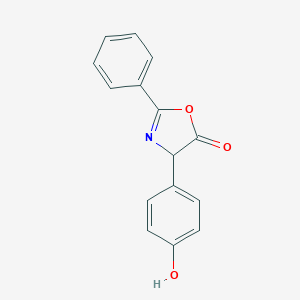
4-(4-hydroxyphenyl)-2-phenyl-4H-1,3-oxazol-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-hydroxyphenyl)-2-phenyl-4H-1,3-oxazol-5-one, also known as HPO or PHO, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound belongs to the family of oxazolones and has been studied for its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Mechanism Of Action
The mechanism of action of 4-(4-hydroxyphenyl)-2-phenyl-4H-1,3-oxazol-5-one is not fully understood, but it is believed to act through various pathways, including the inhibition of enzymes, the induction of apoptosis, and the modulation of signal transduction pathways. 4-(4-hydroxyphenyl)-2-phenyl-4H-1,3-oxazol-5-one has been shown to interact with various biological targets, including DNA, RNA, and proteins.
Biochemical And Physiological Effects
4-(4-hydroxyphenyl)-2-phenyl-4H-1,3-oxazol-5-one has been shown to exhibit various biochemical and physiological effects, including the inhibition of cell proliferation, the induction of cell cycle arrest, and the modulation of gene expression. 4-(4-hydroxyphenyl)-2-phenyl-4H-1,3-oxazol-5-one has also been shown to exhibit antioxidant and anti-inflammatory properties, which may contribute to its potential therapeutic applications.
Advantages And Limitations For Lab Experiments
4-(4-hydroxyphenyl)-2-phenyl-4H-1,3-oxazol-5-one has several advantages for lab experiments, including its high stability, solubility, and reactivity. However, 4-(4-hydroxyphenyl)-2-phenyl-4H-1,3-oxazol-5-one also has some limitations, including its potential toxicity and the need for specialized equipment and expertise for its handling and synthesis.
Future Directions
There are several future directions for the research on 4-(4-hydroxyphenyl)-2-phenyl-4H-1,3-oxazol-5-one, including the development of novel synthetic methods for its production, the identification of new biological targets and pathways for its action, and the evaluation of its potential therapeutic applications in various diseases. Additionally, the optimization of 4-(4-hydroxyphenyl)-2-phenyl-4H-1,3-oxazol-5-one's physical and chemical properties for its use in material science and organic synthesis may also be an area of future research.
In conclusion, 4-(4-hydroxyphenyl)-2-phenyl-4H-1,3-oxazol-5-one is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been extensively studied. Further research on 4-(4-hydroxyphenyl)-2-phenyl-4H-1,3-oxazol-5-one may lead to the development of novel therapeutic agents, materials, and compounds with potential applications in various fields.
Synthesis Methods
The synthesis of 4-(4-hydroxyphenyl)-2-phenyl-4H-1,3-oxazol-5-one can be achieved through various methods, including the reaction of 4-hydroxybenzaldehyde and phenylglycine in the presence of acetic anhydride and sodium acetate, or through the reaction of 4-hydroxybenzaldehyde and phenylhydrazine in the presence of acetic acid and acetic anhydride. These methods have been optimized to produce high yields of 4-(4-hydroxyphenyl)-2-phenyl-4H-1,3-oxazol-5-one with good purity.
Scientific Research Applications
4-(4-hydroxyphenyl)-2-phenyl-4H-1,3-oxazol-5-one has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, 4-(4-hydroxyphenyl)-2-phenyl-4H-1,3-oxazol-5-one has been shown to exhibit anti-tumor, anti-inflammatory, and anti-bacterial properties. In material science, 4-(4-hydroxyphenyl)-2-phenyl-4H-1,3-oxazol-5-one has been used as a building block for the synthesis of novel polymers and materials. In organic synthesis, 4-(4-hydroxyphenyl)-2-phenyl-4H-1,3-oxazol-5-one has been used as a versatile reagent for the synthesis of various compounds.
properties
CAS RN |
150072-82-5 |
|---|---|
Product Name |
4-(4-hydroxyphenyl)-2-phenyl-4H-1,3-oxazol-5-one |
Molecular Formula |
C15H11NO3 |
Molecular Weight |
253.25 g/mol |
IUPAC Name |
4-(4-hydroxyphenyl)-2-phenyl-4H-1,3-oxazol-5-one |
InChI |
InChI=1S/C15H11NO3/c17-12-8-6-10(7-9-12)13-15(18)19-14(16-13)11-4-2-1-3-5-11/h1-9,13,17H |
InChI Key |
DJLDKFWPTSWDID-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=NC(C(=O)O2)C3=CC=C(C=C3)O |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(C(=O)O2)C3=CC=C(C=C3)O |
synonyms |
5(4H)-Oxazolone, 4-(4-hydroxyphenyl)-2-phenyl- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Imidazo[4,5,1-jk][1,4]benzodiazepin-2(1H)-one, 4,5,6,7-tetrahydro-(9CI)](/img/structure/B135391.png)
![2-(Methoxymethoxy)-1-[2-(methoxymethoxy)naphthalen-1-yl]naphthalene](/img/structure/B135394.png)
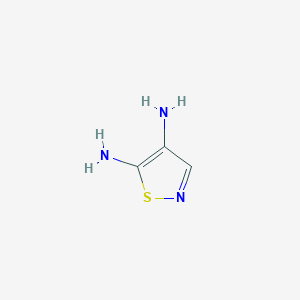
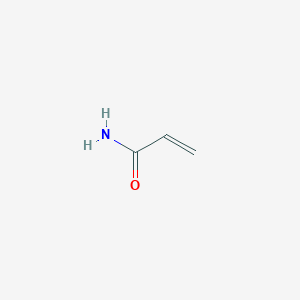
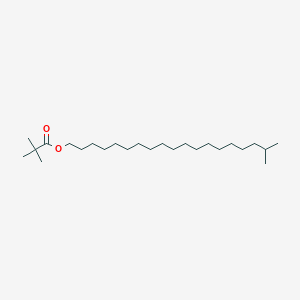
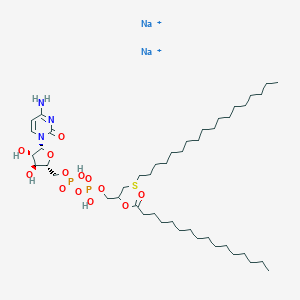
![(2S)-2-[[4-(2-methoxyethyl)phenoxy]methyl]oxirane](/img/structure/B135407.png)
![6-Bromo-1-[6-bromo-2-(methoxymethoxy)naphthalen-1-yl]-2-(methoxymethoxy)naphthalene](/img/structure/B135408.png)


![8-methoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B135414.png)

